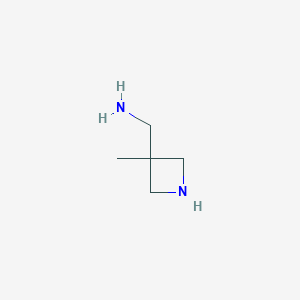

(3-Methylazetidin-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2 |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(3-methylazetidin-3-yl)methanamine |

InChI |

InChI=1S/C5H12N2/c1-5(2-6)3-7-4-5/h7H,2-4,6H2,1H3 |

InChI Key |

LCRGNSQMMQEGPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)CN |

Origin of Product |

United States |

Foundational & Exploratory

(3-Methylazetidin-3-yl)methanamine chemical structure and molecular weight

High-Fidelity Scaffold for Conformational Restriction in Medicinal Chemistry

Executive Summary

(3-Methylazetidin-3-yl)methanamine (CAS: 96308-73-5 for 2HCl salt) represents a high-value pharmacophore in modern drug discovery.[1] As a 3,3-disubstituted azetidine , it functions as a rigid, sp³-rich bioisostere for gem-dimethyl groups, piperidines, and cyclohexanes. Its unique quaternary carbon center at position 3 confers specific conformational vectors that can enhance receptor selectivity while simultaneously lowering lipophilicity (LogP) compared to six-membered carbocycles.

This technical guide details the physicochemical profile, synthetic pathways, and strategic application of this scaffold in lead optimization.

Part 1: Physicochemical Profile & Structural Logic

The utility of (3-Methylazetidin-3-yl)methanamine lies in its ability to introduce "molecular stiffness" without adding excessive molecular weight. The quaternary center prevents ring puckering, locking the amine vectors into a defined geometric space.

Chemical Identity & Properties[1][2][3]

| Property | Data | Notes |

| IUPAC Name | (3-Methylazetidin-3-yl)methanamine | |

| Common Name | 3-Amino-3-methylazetidine precursor | Often sold as N-Boc protected or HCl salt |

| CAS Number | 96308-73-5 (Dihydrochloride) | Free base: 1165929-39-6 |

| Molecular Formula | C₅H₁₂N₂ (Free Base) | C₅H₁₄Cl₂N₂ (2HCl Salt) |

| Molecular Weight | 100.16 g/mol (Free Base) | 173.08 g/mol (2HCl Salt) |

| Exact Mass | 100.1000 | |

| ClogP | ~ -1.1 (Estimated) | Highly polar due to dual amines |

| pKa | ~9.5 (Azetidine N), ~10.2 (Primary N) | Estimates based on piperidine/ethylamine analogs |

Structural Visualization

The following diagram illustrates the connectivity and the critical quaternary center at C3, which is the key to its rigidifying properties.

Part 2: Synthetic Methodology

Synthesizing 3,3-disubstituted azetidines is non-trivial due to the ring strain (~26 kcal/mol). The most robust route for research-scale production involves the alkylation of a 3-cyano precursor followed by reduction. This avoids the difficult cyclization of acyclic quaternary precursors.

Validated Synthetic Route (Nitrile Reduction Strategy)

Prerequisites:

-

Inert Atmosphere: All steps involving strong bases (LiHMDS) or hydrides (LiAlH₄) must be performed under Argon/Nitrogen.

-

Temperature Control: Cryogenic conditions (-78°C) are essential for the alkylation step to prevent ring opening.

Step 1: Alkylation of the Azetidine Core

The starting material is commercially available tert-butyl 3-cyanoazetidine-1-carboxylate.

-

Setup: Charge a flame-dried flask with tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv) in anhydrous THF. Cool to -78°C .

-

Deprotonation: Add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv) dropwise. Stir for 30 minutes. Note: The anion is stabilized by the cyano group but is prone to polymerization if warmed.

-

Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise.

-

Workup: Allow to warm to 0°C slowly over 2 hours. Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Result: tert-butyl 3-cyano-3-methylazetidine-1-carboxylate.

Step 2: Nitrile Reduction to Primary Amine

-

Setup: Dissolve the intermediate from Step 1 in anhydrous THF. Cool to 0°C.[2]

-

Reduction: Carefully add LiAlH₄ (Lithium Aluminum Hydride) (2.0 equiv) pellets or solution. Caution: Exothermic hydrogen evolution.

-

Reflux: Heat to reflux (60°C) for 4–6 hours to ensure complete reduction of the nitrile to the methylene amine (-CH₂NH₂).

-

Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially to precipitate aluminum salts. Filter through Celite.

-

Result: tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate.

Step 3: Global Deprotection (Salt Formation)

-

Acidolysis: Dissolve the N-Boc amine in 4M HCl in Dioxane. Stir at room temperature for 2 hours.

-

Isolation: The product often precipitates as the dihydrochloride salt. Dilute with diethyl ether to maximize precipitation. Filter and dry under vacuum.[3]

Synthetic Workflow Diagram

Part 3: Medicinal Chemistry Applications[1][2][4][6]

The "Gem-Dimethyl" Effect & Bioisosterism

In drug design, replacing a gem-dimethyl group or a larger saturated ring (like cyclohexane or piperidine) with a 3,3-disubstituted azetidine is a strategic modification.

-

Lipophilicity Modulation: The azetidine nitrogen lowers the LogP significantly compared to carbocyclic analogs, improving water solubility.

-

Metabolic Stability: The 3,3-substitution blocks the common metabolic "soft spot" (alpha-oxidation) found in simple azetidines.

-

Vector Alignment: The angle at the C3 position in azetidine is ~90°, whereas in cyclohexane it is ~109.5°. This distinct geometry allows the methyl and methanamine groups to project into binding pockets with a unique vector, potentially picking up novel H-bond interactions.

Handling and Storage

-

Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator at -20°C.

-

Stability: The free base is prone to polymerization or ring opening over time; always generate the free base in situ immediately before use in coupling reactions.

References

-

BenchChem. (3-Methylazetidin-3-yl)methanamine dihydrochloride (CAS 96308-73-5).[1] Retrieved from

-

PubChem. Azetidin-3-ylmethanamine (Analogous Scaffold Data). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. 1-(3-methylazetidin-3-yl)prop-2-en-1-one (Related 3,3-disubstituted azetidine). Retrieved from

-

American Chemical Society (ACS). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. J. Org. Chem. Retrieved from

-

National Institutes of Health (NIH). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from

Sources

Breaking the Planarity Barrier: Novel Azetidine Fragments in Fragment-Based Drug Design (FBDD)

Executive Summary

As fragment-based drug discovery (FBDD) matures, the limitations of traditional, structurally flat screening libraries have become a critical bottleneck. While sp2-hybridized aromatic fragments readily yield initial hits via

This whitepaper explores the physicochemical rationale, synthetic methodologies, and covalent assay protocols for integrating azetidines —four-membered nitrogen-containing heterocycles—into FBDD pipelines. By acting as rigid, low-mass structural hubs, azetidines offer a highly effective means to "escape from flatland" and access previously unexplored chemical space.

The Physicochemical Rationale: Why Azetidines?

In FBDD, the primary objective is to maintain high Ligand Efficiency (LE) while growing the fragment to engage adjacent sub-pockets[1]. The choice of the central scaffold dictates the trajectory of the exit vectors.

The Causality of Scaffold Selection:

Historically, medicinal chemists defaulted to piperidines or pyrrolidines for introducing sp3 character. However, piperidines (6-membered rings) often inflate molecular weight too rapidly and are highly susceptible to cytochrome P450-mediated oxidation at the

Azetidines solve this optimization paradox. Their inherent ring strain restricts conformational flexibility, effectively pre-organizing the fragment for binding[3]. Furthermore, their small size and polar nature improve aqueous solubility while providing distinct ~135° exit vectors that are impossible to achieve with planar phenyl rings or flexible aliphatic chains[4].

Table 1: Physicochemical and Structural Comparison of FBDD Scaffolds

| Scaffold | Ring Size | Relative Lipophilicity (clogP) | Approx. Exit Vector Angle | Metabolic Stability | FBDD Utility |

| Azetidine | 4 (sp3) | Lowest | ~135° | High (Resistant to ring oxidation) | Excellent rigid 3D spacer; low MW penalty |

| Pyrrolidine | 5 (sp3) | Medium | ~105° | Moderate (Susceptible to | Flexible; multiple binding conformations |

| Piperidine | 6 (sp3) | Highest | ~109° (Chair) | Low (Prone to CYP450 oxidation) | Bulky; often increases logP too rapidly |

| Phenyl Ring | 6 (sp2) | High | 120° | High | Flat; contributes to poor solubility |

Synthetic Methodologies for Azetidine Library Generation

The rate-limiting step in 3D FBDD is the synthetic elaboration of the fragment hit[5]. Direct C(sp3)-H functionalization of saturated N-heterocycles is notoriously difficult due to high bond dissociation energies.

Photoredox-Mediated Cross-Dehydrogenative Coupling

To circumvent the need for strongly basic conditions—which are incompatible with the sensitive functional groups found in FBDD libraries—we utilize 6[6].

-

Causality: By employing high-throughput experimentation (HTE) with iridium or ruthenium photocatalysts, we can generate a highly reactive

-amino radical under mild, neutral conditions. This allows for the precise, stereocontrolled heteroarylation of the azetidine core, enabling rapid vector growth without degrading the parent fragment[6].

SuFEx Click Chemistry for S(VI) Hubs

The advent of Sulfur-Fluoride Exchange (SuFEx) chemistry has unlocked new vector spaces for azetidines.

-

Causality: Unlike sulfonyl chlorides, which rapidly hydrolyze, 7 are exceptionally stable in biological assays[3]. By utilizing 1-azabicyclo[1.1.0]butane (ABB) precursors, these S(VI) hubs can be modularly coupled with neutral amines. This provides a highly flexible platform for generating new degrader motifs or linking the azetidine fragment to E3 ligase ligands for PROTAC development[3].

Fig 1: Strategic workflow for elaborating planar 2D fragments into 3D leads using azetidine cores.

Covalent FBDD: Azetidinyl Oxadiazoles as Cysteine-Targeting Electrophiles

Covalent fragment screening is rapidly gaining traction, offering high potency from low-mass starting points. Recently, 8 have been identified as a novel class of cysteine-targeting electrophiles[8].

Mechanistic Causality: While acrylamides are the gold standard for covalent drugs, their flat geometry limits 3D space exploration. Azetidinyl oxadiazoles offer an sp3-rich alternative. Upon encountering a nucleophilic cysteine, the fragment undergoes an

Experimental Protocol: Scalable Thiol Reactivity Profiling (STRP)

To systematically map the reactivity of these novel electrophiles prior to target-specific screening, we employ the STRP assay.

Self-Validating Logic: This competitive assay format is inherently self-validating. A fluorescent probe (BODIPY-TMR-maleimide) acts as an internal control to label unreacted cysteines. High fluorescence polarization (FP) confirms the target cysteines are active and accessible. A concentration-dependent drop in FP definitively proves the azetidine fragment has covalently occupied the site, ruling out false positives from protein aggregation or assay interference.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mM stock of the azetidinyl oxadiazole fragment library in anhydrous DMSO to prevent premature hydrolysis.

-

Target Incubation: In a 384-well microtiter plate, dispense 10 µM of the target protein in HEPES buffer (pH 7.4). Add the azetidine fragments at varying concentrations (1 µM to 500 µM).

-

Reaction Kinetics: Incubate the plate at 25°C for 60 minutes. (Causality: A 60-minute window allows the

-like ring-opening of the azetidine to reach thermodynamic equilibrium without degrading the target protein). -

Probe Addition: Add 1 µM of BODIPY-TMR-maleimide to all wells. Incubate for an additional 15 minutes in the dark.

-

Fluorescence Polarization (FP) Readout: Measure FP using a microplate reader (Excitation: 540 nm, Emission: 590 nm).

-

Data Analysis: Calculate the

of thiol reactivity. Fragments with an

Fig 2: Scalable Thiol Reactivity Profiling (STRP) workflow for covalent azetidine electrophiles.

Conclusion: 3D Fragment Elaboration and Exit Vector Mapping

The integration of azetidines into FBDD is not merely a structural novelty; it is a fundamental upgrade to the physicochemical properties of screening libraries. By acting as rigid, low-molecular-weight spacers, azetidines allow medicinal chemists to map 3D exit vectors with unprecedented precision[4]. Whether deployed as stable S(VI) hubs via SuFEx chemistry[3], or as novel covalent warheads targeting the cysteine proteome[8], azetidines provide a robust, self-validating platform for the next generation of structure-based drug design.

References

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society URL

- Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles Source: PMC / National Institutes of Health URL

- Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: Journal of the American Chemical Society URL

- Escape from planarity in fragment-based drug discovery Source: White Rose Research Online URL

- Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines Source: PMC / National Institutes of Health URL

- Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors Source: PMC / National Institutes of Health URL

- Chapter 4: Lead- and Fragment-oriented Synthesis Source: Royal Society of Chemistry URL

- Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: ResearchGate URL

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Handling of (3-Methylazetidin-3-yl)methanamine Dihydrochloride

Topic: (3-Methylazetidin-3-yl)methanamine dihydrochloride salt solubility data Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Identity

(3-Methylazetidin-3-yl)methanamine dihydrochloride (CAS: 96308-73-5 ) is a critical spirocyclic-like building block used in medicinal chemistry to introduce rigid amine scaffolds into drug candidates.[1] Its structural features—a strained four-membered azetidine ring substituted with a methyl group and a primary aminomethyl arm—offer unique vectors for structure-activity relationship (SAR) exploration, particularly in fragment-based drug discovery (FBDD).

As a dihydrochloride salt, this compound exhibits distinct physicochemical behaviors compared to its free base. This guide provides a technical breakdown of its solubility profile, theoretical pKa considerations, and validated protocols for handling and solubilization in high-throughput synthesis.

Physicochemical Profile

| Property | Data |

| IUPAC Name | (3-Methylazetidin-3-yl)methanamine dihydrochloride |

| CAS Number | 96308-73-5 |

| Molecular Formula | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 173.08 g/mol |

| Physical State | White to off-white crystalline solid |

| Salt Stoichiometry | 1:2 (Base : HCl) |

| Hygroscopicity | High (Deliquescent tendencies) |

Solubility Data & Solvent Compatibility

Note: The values below represent class-typical behaviors for low-molecular-weight diamine dihydrochlorides. While specific batch-to-batch variations occur, these ranges serve as the standard operational baseline for synthesis and bioassay preparation.

Aqueous & Polar Solvent Solubility

The dihydrochloride salt form confers high polarity, making the compound highly soluble in aqueous media and polar aprotic solvents. This is driven by the ionic lattice energy being overcome by high dielectric constant solvents.

| Solvent | Solubility Rating | Estimated Saturation Limit (25°C) | Application Context |

| Water (pH < 7) | Freely Soluble | > 100 mg/mL | Stock solutions, aqueous reactions. |

| PBS (pH 7.4) | Soluble | > 50 mg/mL | Biological assays (buffer capacity may be exceeded at high conc). |

| DMSO | Soluble | ~ 25–50 mg/mL | Cryopreservation, HTS library storage. |

| Methanol | Soluble | ~ 20–40 mg/mL | Hydrogenation reactions, recrystallization. |

| Ethanol | Sparingly Soluble | < 10 mg/mL | Anti-solvent precipitation. |

Non-Polar & Organic Solvent Solubility

Like most hydrochloride salts, (3-Methylazetidin-3-yl)methanamine dihydrochloride is effectively insoluble in lipophilic solvents. This property is exploited during purification to wash away non-polar impurities.

| Solvent | Solubility Rating | Application Context |

| Dichloromethane (DCM) | Insoluble | Washing organic extracts; the salt precipitates. |

| Ethyl Acetate | Insoluble | Common anti-solvent for precipitation. |

| Diethyl Ether / MTBE | Insoluble | Truration (removal of residual high-boiling solvents). |

| Hexanes / Heptane | Insoluble | Washing. |

pH-Dependent Solubility (The "Free-Basing" Switch)

The solubility of this compound is strictly pH-dependent.

-

pH < 9 (Salt Form): The molecule exists as a dication (or monocation), maintaining high water solubility.

-

pH > 11 (Free Base): Upon neutralization with a strong base (e.g., NaOH, K₂CO₃), the dihydrochloride converts to the neutral diamine. The free base is significantly more soluble in organic solvents (DCM, CHCl₃) and less soluble in water, allowing for extraction.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

This self-validating workflow ensures accurate saturation data without relying on visual estimation.

Materials:

-

Analytical Balance (0.01 mg precision)

-

Centrifuge with temperature control

-

0.22 µm PTFE or Nylon syringe filters

-

Target Solvent (e.g., DMSO, Water)[2]

Workflow:

-

Saturation: Add excess compound (approx. 20 mg) to 0.2 mL of solvent in a microcentrifuge tube.

-

Equilibration: Vortex for 2 minutes. Incubate at 25°C for 2 hours with mild agitation (shaking).

-

Separation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solid.

-

Filtration: Filter the supernatant to remove micro-particulates.

-

Quantification:

-

Transfer exactly 100 µL of filtrate to a pre-weighed vial.

-

Evaporate solvent (Genevac or Nitrogen stream) until constant weight.

-

Calculate solubility

.

-

Visualization: Solubility Testing Workflow

Figure 1: Step-by-step gravimetric solubility determination workflow ensuring thermodynamic equilibrium.

Handling, Stability, and Storage

The dihydrochloride salt is chemically stable but physically sensitive to environmental moisture.

Hygroscopicity & Deliquescence

Amine hydrochloride salts are prone to absorbing atmospheric moisture.

-

Risk: Absorption of water alters the effective molecular weight, leading to errors in stoichiometry during reaction setup.

-

Mitigation:

-

Store in a desiccator at room temperature or 4°C.

-

Allow the container to reach room temperature before opening to prevent condensation.

-

Weigh quickly; do not leave open on the bench.

-

Solution Stability

-

Acidic/Neutral (pH < 7): Solutions in water or DMSO are stable for weeks at -20°C. The protonated amines are protected from oxidation.

-

Basic (pH > 9): Once free-based, the primary amine is susceptible to air oxidation and carbamate formation (reaction with atmospheric CO₂). Use free-base solutions immediately.

Visualization: pH-Switching Logic

Figure 2: Solubility inversion strategy for extraction and purification.

References

-

PubChem. Compound Summary: Quinolin-3-ylmethanamine dihydrochloride (Analogous Salt Properties). National Library of Medicine. Retrieved from [Link]

-

ScienceMadness. Solubility of Organic Amine Salts. Discussion on general solubility trends of amine hydrochlorides. Retrieved from [Link]

-

Lumen Learning. Structure and Properties of Amines. General chemistry of amine salt solubility. Retrieved from [Link]

Sources

Conformational Rigidity of 3,3-Disubstituted Azetidine Rings

The following technical guide details the structural dynamics, physicochemical impacts, and synthetic pathways of 3,3-disubstituted azetidine rings.

A Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

The azetidine ring—a strained, four-membered nitrogen heterocycle—has evolved from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2] While unsubstituted azetidines exhibit rapid ring inversion ("butterfly" motion), 3,3-disubstitution introduces significant conformational bias and rigidity. This structural locking mechanism allows medicinal chemists to precisely vector substituents, modulate basicity (

Structural Dynamics & Energetics

The "Butterfly" Motion and Puckering Potential

Unlike the rigid cyclopropane (planar) or the flexible cyclopentane (envelope), the azetidine ring exists in a dynamic equilibrium between two puckered conformers. The ring relieves torsional strain (eclipsing interactions) by deviating from planarity, adopting a "butterfly" shape with a puckering angle (

-

Unsubstituted Azetidine: The barrier to ring inversion (passing through a planar transition state) is low (

), allowing rapid flipping at room temperature. -

3,3-Disubstituted Azetidine: Introducing substituents at C3 drastically alters this potential energy surface. The Thorpe-Ingold Effect (or gem-dimethyl effect) increases the energy penalty of the planar transition state due to severe steric clashing between the C3-substituents and the adjacent C2/C4 protons.

Visualization: Conformational Potential Energy Surface

The following diagram illustrates the potential energy well for azetidine ring inversion. Note how 3,3-disubstitution deepens the wells (stabilizing the puckered state) and raises the transition state barrier.

Caption: Potential energy surface for azetidine inversion. 3,3-disubstitution destabilizes the planar transition state, effectively rigidifying the molecule into a preferred puckered conformation.

Physicochemical Impact of 3,3-Substitution

Modifying the C3 position does not merely alter shape; it fundamentally tunes the electronic properties of the azetidine nitrogen.

Basicity ( ) Modulation

The

Table 1: Comparative Physicochemical Properties

| Scaffold | Substituent (C3) | Ring Inversion Barrier | Key Medicinal Utility | |

| Azetidine | H, H | Low ( | Basic amine, high polarity. | |

| 3,3-Dimethyl | Me, Me | Moderate | Metabolic block, lipophilicity boost. | |

| 3,3-Difluoro | F, F | High (biased) | ||

| 3-Fluoro | H, F | Moderate | Balanced basicity/lipophilicity. |

The Fluorine Effect (Charge-Dipole Interaction)

In 3,3-difluoroazetidines , the conformational preference is further dictated by electrostatic interactions.

-

Neutral State: The ring is flexible but biased.

-

Protonated State (

): The ring often locks into a specific pucker where the C-F bonds align to maximize favorable charge-dipole interactions with the protonated nitrogen. This "locking" can result in higher receptor affinity due to a lower entropic penalty upon binding.

Medicinal Chemistry Applications

Bioisosterism

-

Gem-Dimethyl Replacement: 3,3-dimethylazetidine serves as a constrained isostere for a gem-dimethyl group in an aliphatic chain, reducing the number of rotatable bonds.

-

Carbonyl Isostere: 3,3-difluoroazetidine is a classic isostere for a carbonyl group (

). The

Metabolic Stability

The C3 position of azetidine is a metabolic "soft spot" prone to oxidation. Disubstitution at this position (blocking) prevents oxidative metabolism, significantly extending the half-life (

Vector Alignment

By rigidly defining the exit vector of the nitrogen lone pair and the N-substituent, 3,3-disubstituted azetidines allow for precise probing of binding pockets. This is superior to pyrrolidines, which have more complex "envelope" puckering modes that can sweep a larger, less defined volume.

Synthetic Protocols

Accessing 3,3-disubstituted azetidines was historically difficult (requiring harsh cyclizations). Modern methods utilize Strain-Release Chemistry involving bicyclic intermediates like 1-azabicyclo[1.1.0]butanes (ABBs).

Modular Synthesis Workflow (Strain Release)

The most robust route utilizes "spring-loaded" ABB reagents that ring-open upon nucleophilic attack to generate the 3,3-disubstituted azetidine core.

Caption: Modular synthesis of 3,3-disubstituted azetidines via strain-release of azabicyclo[1.1.0]butanes (ABBs).

Protocol: Synthesis of 3,3-Difluoroazetidine HCl

Note: This compound is commercially available but can be synthesized via reduction of amides.

-

Starting Material: N-Boc-3-azetidinone.

-

Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at

to RT. -

Deprotection: Treat the N-Boc-3,3-difluoroazetidine with 4M HCl in dioxane.

-

Isolation: Precipitation of the hydrochloride salt (white solid).

References

-

Duncton, M. A. (2011). Miniperspective: Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Link

-

Sirenko, V., et al. (2018). Physicochemical Properties of 3,3-Difluoroazetidines. Chemistry - A European Journal. Link

-

Barnes-Seeman, D. (2014). The Role of Azetidines in Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. Link

-

Gianatassio, R., et al. (2016). Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes. Science. Link

-

Bull, J. A., et al. (2016). Exploiting the Strain of Four-Membered Heterocycles for Synthesis. Chemical Reviews. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3,3-Difluoroazetidine Hydrochloride | 288315-03-7 | TCI AMERICA [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

synthesis of heterocyclic compounds using (3-Methylazetidin-3-yl)methanamine

Application Note: Strategic Synthesis of Heterocyclic Architectures using (3-Methylazetidin-3-yl)methanamine

Part 1: Executive Summary & Strategic Value

The Rise of the Fsp³ Scaffold In modern drug discovery, the transition from flat, aromatic-heavy structures to three-dimensional (3D) architectures is a proven strategy to improve solubility, metabolic stability, and target selectivity. (3-Methylazetidin-3-yl)methanamine (CAS: 1344908-62-0, HCl salt) has emerged as a "privileged building block" in this domain.

Unlike standard piperazines or pyrrolidines, this 3,3-disubstituted azetidine offers a unique vector geometry. The quaternary carbon at position 3 locks the methanamine arm perpendicular to the azetidine ring plane, creating a rigid, defined exit vector. This structural feature is critical in the design of next-generation kinase inhibitors (e.g., CDK9 inhibitors like KB-0742) where precise orientation of the "warhead" and "tail" determines potency.

Key Applications:

-

Kinase Inhibitor Linkers: Connecting the ATP-binding core (via the azetidine nitrogen) to solvent-exposed solubilizing groups (via the primary amine).

-

Spirocyclic Core Construction: Serving as a precursor for spiro-hydantoins or spiro-ureas via the geminal amino-methyl motif.

-

PROTAC Linkers: Providing a rigid, short spacer with defined geometry to improve degradation efficiency.

Part 2: Chemical Profile & Reactivity Landscape

| Property | Data | Implications for Synthesis |

| Structure | Azetidine ring (4-membered), 3-Methyl, 3-Aminomethyl | High ring strain (~26 kcal/mol); susceptible to ring opening under strong acidic/nucleophilic stress. |

| Basicity (pKa) | N1 (Azetidine): ~10.5 Exocyclic NH₂: ~9.5 | The secondary azetidine nitrogen is generally more basic but sterically hindered by the C3-quaternary center. |

| Nucleophilicity | Exocyclic NH₂ > Endocyclic NH | Critical: The primary amine is kinetically more accessible. Without protection, electrophiles (acid chlorides, isocyanates) will react at the exocyclic amine first. |

| Solubility | High (Water/MeOH), Low (DCM/EtOAc as HCl salt) | Free-basing is required for organic solvent solubility. |

Reactivity Flowchart (Graphviz)

Figure 1: Divergent reactivity pathways based on steric accessibility and protection strategy.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of N-Aryl Heterocycles via SNAr (The "Kinase Core" Strategy)

Context: This protocol describes the attachment of the azetidine ring to a heteroaromatic core (e.g., 4-chloropyrimidine or 2-chloropyrazine), a common step in synthesizing CDK9 inhibitors. Pre-requisite: Use 1-Boc-3-(aminomethyl)-3-methylazetidine (commercially available) to ensure regioselectivity, or protect the primary amine of the starting material first.

Materials:

-

(3-Methylazetidin-3-yl)methanamine dihydrochloride (1.0 eq)

-

Heteroaryl Chloride (e.g., 4,6-dichloropyrimidine) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)

Step-by-Step Methodology:

-

Free Base Generation (In-Situ):

-

Charge the reaction vessel with (3-Methylazetidin-3-yl)methanamine dihydrochloride (1.0 mmol).

-

Add NMP (5 mL/mmol). Stir vigorously.

-

Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 minutes until the salt dissolves. Note: The solution may remain slightly cloudy.

-

-

Nucleophilic Attack (SNAr):

-

Add the Heteroaryl Chloride (1.1 eq) in one portion.

-

Critical Check: If the heteroaryl chloride is highly reactive (e.g., 4-chloropyrimidine), maintain 0°C. If less reactive (e.g., 2-chloropyridine), heat to 80-100°C.

-

Selectivity Control: If using the unprotected diamine, the primary amine will likely react first. To target the azetidine nitrogen , you MUST use the N-Boc protected primary amine variant (tert-butyl (3-methylazetidin-3-yl)methylcarbamate).

-

Revised Step for Unprotected Diamine: If you must use the unprotected diamine and want azetidine reaction, this is chemically unfavorable. Recommendation: Use the reverse strategy: React the primary amine with a protecting group (Boc₂O, 0.9 eq, 0°C) first, then perform SNAr.

-

-

Workup & Isolation:

-

Dilute with EtOAc and wash with water (3x) to remove NMP.

-

Dry organic layer over Na₂SO₄.

-

Purify via Flash Column Chromatography (DCM:MeOH gradient).

-

Protocol B: Construction of Spiro-Urea Derivatives

Context: Creating a spiro-heterocycle at the primary amine position, often used to cap the molecule with a polar, hydrogen-bonding motif.

Reaction: (3-Methylazetidin-3-yl)methanamine + Isocyanate

Step-by-Step Methodology:

-

Scaffold Preparation:

-

Dissolve 1-Boc-3-(aminomethyl)-3-methylazetidine (1.0 eq) in DCM (10 mL/g).

-

Why N-Boc? The azetidine nitrogen must be protected to prevent polymerization or competitive reaction.

-

-

Urea Formation:

-

Cool to 0°C. Add Triethylamine (1.2 eq).

-

Add Isocyanate (e.g., Phenyl Isocyanate) (1.05 eq) dropwise.

-

Stir at RT for 2 hours. Monitor by LCMS (formation of urea intermediate).

-

-

Deprotection & Cyclization (Optional):

-

To deprotect: Add TFA (20% v/v in DCM). Stir 1 hour. Concentrate.

-

To cyclize (if the urea has a leaving group, e.g., using CDI instead of isocyanate):

-

React amine with CDI (1.1 eq) in THF to form the imidazole-intermediate.

-

Add a second amine or hydrazine to close the ring, forming a hydantoin or cyclic urea derivative attached to the C3-methyl arm.

-

-

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in SNAr | Azetidine ring strain / Polymerization | Lower the temperature. Use a non-nucleophilic base (Cs₂CO₃) instead of DIPEA if the electrophile is sensitive. |

| Regioselectivity Failure | Competitive reaction of Exocyclic NH₂ | Mandatory: Use orthogonal protection. Buy the N-Boc or N-Cbz protected starting material. Do not attempt selective SNAr on the bare diamine. |

| Incomplete Solubility | HCl salt nature | Use polar aprotic solvents (DMSO, DMF, NMP) or free-base separately using ion-exchange resin (e.g., StratoSpheres™ PL-HCO3 MP). |

Part 5: References

-

Kronos Bio. (2023). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry. [Link]

-

Aggarwal Group. (2021). An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. Angewandte Chemie International Edition. [Link]

-

Mullard, A. (2018). Small-molecule kinase inhibitors in clinical development. Nature Reviews Drug Discovery. [Link]

Application Note: Reductive Amination Protocols for the Synthesis of N-Substituted Azetidine Methanamine Derivatives

Introduction: The Strategic Value of the Azetidine Moiety

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry.[1][2][3][4] Their unique structural properties, including a high degree of sp³-character and inherent ring strain of approximately 25.4 kcal/mol, confer a rigid, three-dimensional geometry that is highly sought after in drug design.[1][4] This constrained conformation can lead to improved metabolic stability, enhanced solubility, and novel intellectual property space.[4] Consequently, the azetidine motif is a key component in several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, and the antihypertensive agent azelnidipine.[1][4][5]

Reductive amination is one of the most robust and versatile methods for C-N bond formation in organic synthesis, prized for its operational simplicity and broad substrate scope.[6][7][8] This application note provides a detailed guide for researchers on the theory, optimization, and practical execution of reductive amination protocols tailored for the synthesis of N-substituted azetidine methanamine derivatives, a critical class of intermediates for drug discovery and development.

Core Principles: Mechanism and Reagent Selection

The reductive amination process transforms a carbonyl group into an amine through two sequential, often one-pot, steps: the formation of an imine or iminium ion intermediate, followed by its reduction.[8]

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of an azetidine aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine (from a primary amine) or an iminium ion (from a secondary amine). This initial step is a reversible equilibrium.[8]

-

Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[7][9]

Caption: Experimental workflow for one-pot reductive amination.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-azetidine-3-carbaldehyde (1.0 equiv) and the primary amine (1.1 equiv).

-

Solvent Addition: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M. Stir the solution at room temperature for 20-30 minutes to facilitate pre-formation of the imine.

-

Expert Tip: For sluggish reactions involving less reactive ketones or amines, adding a dehydrating agent like activated 4Å molecular sieves at this stage can drive the imine-forming equilibrium forward, improving overall yield. [10]3. Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in several portions over 5-10 minutes. A slight exotherm may be observed.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete (typically 2-16 hours).

-

Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure N-substituted azetidine methanamine derivative.

Optimization and Troubleshooting

The success of a reductive amination hinges on balancing the rates of imine formation and reduction while minimizing side reactions.

Parameter Optimization Table

| Parameter | Options / Conditions | Rationale & Impact on Yield/Purity |

| Reducing Agent | NaBH(OAc)₃ (STAB): Preferred. | Mild and chemoselective for the iminium ion; minimizes alcohol byproduct formation. [6][11] |

| NaBH₃CN: Effective but toxic. | Stable in mildly acidic conditions but can release toxic cyanide byproducts during workup. [8] | |

| NaBH₄: Strong, less selective. | Can reduce the starting carbonyl. Best used in a two-step process where the imine is formed first. [7][11][12] | |

| Solvent | DCE, DCM, THF: Common choices. | Aprotic solvents are preferred for STAB, which is water-sensitive. DCE often gives faster reaction rates. [13][11][12] |

| Methanol (MeOH): For two-step. | Protic solvent can accelerate imine formation; often used in the first step of a two-step NaBH₄ reduction. [14][11] | |

| pH / Catalyst | pH 4-6: Optimal range. | Balances amine nucleophilicity and carbonyl activation. [14] |

| Acetic Acid (0.1-1.0 equiv): Catalyst. | Often used to achieve the optimal pH, especially with ketones. [13]Not always necessary for reactive aldehydes. | |

| Side Reactions | Over-alkylation: Product reacts again. | The secondary amine product can react with another equivalent of aldehyde. Minimized by using a slight excess of the primary amine or a two-step procedure. [11][10] |

| Alcohol Formation: Carbonyl reduction. | Occurs if the reducing agent is too reactive or added before significant imine formation. Largely avoided by using STAB. [14] |

Troubleshooting Common Issues

-

Problem: The reaction is slow or stalls completely.

-

Cause & Solution: Sterically hindered substrates can slow imine formation. Gentle heating (e.g., to 40-50 °C) can overcome the activation barrier. For unreactive ketones, the addition of a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group. [14]Ensure the pH is not too acidic, which would protonate the starting amine.

-

-

Problem: A significant amount of alcohol byproduct is observed.

-

Problem: Formation of a di-alkylated (tertiary amine) byproduct.

-

Cause & Solution: The desired secondary amine product is reacting with a second molecule of the aldehyde. This is more likely if the aldehyde is used in excess. To minimize this, use a slight excess of the primary amine (1.1-1.2 equiv) or ensure the aldehyde is the limiting reagent. [10]A two-step procedure where the imine is formed nearly to completion before adding the reducing agent can also suppress this side reaction. [11][10]

-

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Azetidines_revised version. University of Cambridge.

- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.

- Sodium Triacetoxyborohydride. Sigma-Aldrich.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Reductive amination. Wikipedia.

- Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.

- Reductive Amination - Common Conditions. Organic Chemistry Data.

- Ways to reduce the bis amination during a reductive amination?. Reddit.

- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Center for Biotechnology Information.

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed.

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.

- ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

- Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.

- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

- Reductive Amination. Chemistry Steps.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. One moment, please... [chemistrysteps.com]

- 10. reddit.com [reddit.com]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Application Note: Strategies and Protocols for Peptide Coupling with Sterically Hindered Azetidine Amines

Introduction

Azetidine-containing scaffolds are increasingly vital in medicinal chemistry, valued for their ability to impart unique conformational constraints and serve as versatile pharmacophores.[1][2] The incorporation of these strained, four-membered rings, particularly those bearing sterically demanding substituents, into peptides or other complex molecules presents a significant synthetic hurdle. The secondary amine of a substituted azetidine is often a poor nucleophile due to a combination of steric hindrance and the inherent electronic properties of the strained ring system.[3] Consequently, standard peptide coupling conditions frequently result in low yields, incomplete reactions, or require harsh conditions that compromise the integrity of sensitive functional groups.[3][4]

This application note provides a comprehensive guide to overcoming these challenges. We will explore the mechanistic basis for the low reactivity of these amines and detail field-proven strategies using advanced coupling reagents. This guide offers a comparative analysis of reagent classes, detailed experimental protocols, and a logical framework for selecting the optimal conditions to ensure efficient and successful acylation of sterically hindered azetidine amines.

The Mechanistic Challenge: Why Are Hindered Azetidines Poor Nucleophiles?

The difficulty in acylating substituted azetidine amines stems from two primary factors:

-

Steric Encumbrance: The substituents on the azetidine ring, as well as on the incoming acyl donor, create significant steric congestion around the nitrogen atom. This physically obstructs the required trajectory for the amine's lone pair to attack the activated carbonyl carbon of the carboxylic acid component.

-

Reduced Nucleophilicity: Secondary amines are inherently less nucleophilic than primary amines. In the case of azetidines, this effect is compounded by the ring strain, which can influence the hybridization and availability of the nitrogen lone pair.

These factors necessitate the use of highly reactive activated species that can overcome the high energy barrier to amide bond formation. The choice of coupling reagent is therefore not merely a matter of convenience but a critical determinant of success.

Caption: Steric hindrance impeding nucleophilic attack.

A Comparative Guide to Coupling Reagents for Hindered Azetidines

The selection of an appropriate coupling reagent is the most critical decision. Reagents must generate a highly activated carboxylic acid intermediate to react efficiently with the poorly nucleophilic azetidine. Below is a comparison of the most effective reagent classes.

| Reagent Class | Examples | Mechanism Highlights | Racemization Risk | Workup/Byproducts | Best Use Case |

| Uronium/Aminium Salts | HATU, HCTU, COMU | Forms highly reactive OAt or Oxyma esters. Anchimeric assistance from pyridine nitrogen in HATU accelerates coupling.[4] | Very Low | Water-soluble byproducts. Easy removal.[5] | The reliable, first-line choice for most difficult couplings. COMU is a safer, non-explosive alternative to HATU.[6][7] |

| Phosphonium Salts | PyBOP, PyAOP | Forms OBt or OAt esters. Generally considered "cleaner" as they do not pose a risk of guanidinylation side reactions.[6] | Very Low | Water-soluble phosphonamide byproducts. | Excellent for sensitive substrates and when guanidinylation is a concern. PyAOP is highly effective for N-methylated systems.[8] |

| Phosphonic Anhydride | T3P® | Forms a mixed phosphonic anhydride intermediate, which is highly reactive.[9] | Very Low | Water-soluble and easily removed phosphate byproducts. | Superior for sterically demanding couplings, cyclizations, and large-scale synthesis due to cost-effectiveness and benign byproducts.[10][11][12] |

| Mixed Anhydrides | Isobutyl chloroformate, Pivaloyl chloride | Forms a highly reactive mixed carbonic or carboxylic anhydride. Requires precise temperature control.[13] | Moderate | Can be prone to "wrong-way opening" and other side reactions if not optimized.[14] | A potent, cost-effective method for when modern onium salts fail, but requires careful optimization, especially at low temperatures.[13] |

| Acid Halides | Acyl Chlorides (from SOCl₂, Oxalyl Chloride) | The most reactive acylating species. Reaction is often very fast.[15][16] | High | Generates HCl, requiring a stoichiometric non-nucleophilic base. Can be difficult to control.[16] | A last-resort option for extremely unreactive systems where other methods are unsuccessful. |

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize stoichiometry, temperature, and reaction time for their specific substrates.

Protocol 1: HATU-Mediated Coupling (The Modern Standard)

This protocol leverages the high reactivity and excellent safety profile (relative to racemization) of uronium salt reagents. COMU can be substituted for HATU directly on a 1:1 molar basis.

Materials:

-

N-protected carboxylic acid

-

Sterically hindered azetidine amine (or its HCl salt)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Pre-activation (Critical Step): Add DIPEA (2.5 equiv) to the solution. If the azetidine amine is provided as an HCl salt, use 3.5 equiv of DIPEA. Stir the mixture at room temperature for 5-10 minutes.

-

Coupling: Add a solution of the sterically hindered azetidine amine (1.2 equiv) in a small amount of anhydrous DMF to the activated acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC. Reactions with hindered amines may require extended times (4-24 hours).

-

Workup:

-

Dilute the reaction mixture with ethyl acetate or dichloromethane.

-

Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: T3P®-Mediated Coupling (The Scalable & Clean Alternative)

T3P® (Propanephosphonic Acid Anhydride) is an excellent choice for difficult couplings, known for its high efficiency and exceptionally clean workup.[10][11]

Materials:

-

N-protected carboxylic acid

-

Sterically hindered azetidine amine

-

T3P® (typically supplied as a 50% solution in ethyl acetate or DMF)

-

Pyridine or DIPEA

-

Anhydrous solvent (e.g., Ethyl Acetate, THF, or DCM)

Procedure:

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected carboxylic acid (1.0 equiv) and the sterically hindered azetidine amine (1.1 equiv) in the chosen anhydrous solvent.

-

Base Addition: Add pyridine or DIPEA (3.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

-

T3P® Addition: Slowly add the T3P® solution (1.5 equiv) dropwise to the cooled reaction mixture, maintaining the internal temperature below 5 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor progress by LC-MS or TLC.

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

If using a water-immiscible solvent, separate the layers. Extract the aqueous layer twice with the organic solvent.

-

Combine the organic layers and wash with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Protocol 3: Mixed Anhydride Coupling via Isobutyl Chloroformate

This classical method provides a highly reactive intermediate and can be effective when modern reagents fail. Strict temperature control is essential to minimize racemization and side reactions.[13]

Materials:

-

N-protected carboxylic acid

-

Sterically hindered azetidine amine

-

Isobutyl chloroformate

-

N-Methylmorpholine (NMM)

-

Anhydrous THF or DCM

Procedure:

-

Anhydride Formation: Dissolve the N-protected carboxylic acid (1.0 equiv) in anhydrous THF and cool the solution to -15 °C (a dry ice/acetonitrile bath is suitable).

-

Add N-Methylmorpholine (NMM) (1.0 equiv) and stir for 1 minute.

-

Slowly add isobutyl chloroformate (1.0 equiv) dropwise, ensuring the temperature remains at -15 °C. Stir for 5-10 minutes.

-

Causality Note: This step forms the mixed carbonic anhydride. Low temperature and short activation times are critical to prevent side reactions such as disproportionation or oxazolone formation, which can lead to racemization.[13]

-

-

Coupling: Add a pre-cooled solution of the sterically hindered azetidine amine (1.1 equiv) in anhydrous THF to the reaction mixture.

-

Reaction: Allow the reaction to proceed at -15 °C for 1 hour, then let it warm slowly to room temperature and stir overnight. Monitor by LC-MS or TLC.

-

Workup:

-

Filter off the NMM·HCl salt that has precipitated.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 5% citric acid, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

-

Optimization and Decision Workflow

No single condition is universally optimal. The choice of methodology should be guided by the specific properties of the substrates and the goals of the synthesis (e.g., scale, purity requirements).

Caption: Decision workflow for selecting a coupling strategy.

Conclusion

The successful acylation of sterically hindered azetidine amines is an achievable goal that hinges on moving beyond standard peptide coupling conditions. The use of powerful coupling reagents such as HATU, COMU, and T3P®, which generate highly reactive intermediates, is the most reliable strategy.[6][10][19][20] By understanding the mechanistic challenges and carefully selecting a reagent class and protocol tailored to the specific substrates, researchers can efficiently incorporate these valuable building blocks into complex molecules, advancing the frontiers of drug discovery and chemical biology.

References

- Optimizing Peptide Coupling: Key Techniques. (n.d.). Google AI. Retrieved March 7, 2026.

- 3.4 Acid Anhydrides. (n.d.). Thieme. Retrieved March 7, 2026.

- Effect of Brønsted Acids on the Activation of Mixed Anhydride/Mixed Carbonic Anhydride and C-Terminal-Free. (n.d.). MDPI. Retrieved March 7, 2026.

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. Retrieved March 7, 2026, from [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17). Wiley Online Library. Retrieved March 7, 2026, from [Link]

-

Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. (2025, March 12). PMC. Retrieved March 7, 2026, from [Link]

- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).

- Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.). CORE. Retrieved March 7, 2026.

- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. Retrieved March 7, 2026.

-

Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023, October 19). PMC. Retrieved March 7, 2026, from [Link]

-

Coupling Reagents. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved March 7, 2026, from [Link]

-

Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025, October 17). ResearchGate. Retrieved March 7, 2026, from [Link]

- 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides. (n.d.). RSC Publishing. Retrieved March 7, 2026.

-

Overview of Custom Peptide Synthesis. (n.d.). CSBio. Retrieved March 7, 2026, from [Link]

- Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. (n.d.). Figshare. Retrieved March 7, 2026.

- Synthesis of Peptides with Mixed Anhydrides. (n.d.). Organic Reactions. Retrieved March 7, 2026.

- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Publishing. Retrieved March 7, 2026.

-

Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. (2024, November 6). PMC. Retrieved March 7, 2026, from [Link]

-

What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022, November 28). Biomatik. Retrieved March 7, 2026, from [Link]

- New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. (n.d.). Baran Lab. Retrieved March 7, 2026.

- Synthesis of azetidines by cycloaddition of imines to acetyl chloride moiety. (2023, January 1).

- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026.

-

Preparations and Reactions of Acyl Chlorides. (2023, February 10). YouTube. Retrieved March 7, 2026, from [Link]

Sources

- 1. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biomatik.com [biomatik.com]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Overview of Custom Peptide Synthesis [peptide2.com]

- 14. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 15. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. chempep.com [chempep.com]

- 18. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 19. jpt.com [jpt.com]

- 20. HATU - Enamine [enamine.net]

Strategic Incorporation of (3-Methylazetidin-3-yl)methanamine into Kinase Inhibitors

Executive Summary & Rationale

The incorporation of (3-Methylazetidin-3-yl)methanamine represents a high-value strategy in modern kinase inhibitor design, specifically for optimizing solvent-front interactions and physicochemical properties. As the "Escape from Flatland" initiative drives medicinal chemistry away from planar aromatics, this

Key Advantages:

-

Metabolic Stability: The quaternary carbon at the 3-position (bearing the methyl and methanamine) blocks the common metabolic soft spot found in unsubstituted azetidines or piperidines (

-oxidation). -

Vector Geometry: Unlike the flexible ethylenediamine linker, the azetidine ring imposes a rigid constraint, projecting the primary amine into a defined vector relative to the kinase hinge region.

-

Lipophilicity Modulation: The motif lowers LogD significantly while maintaining a lower molecular weight footprint than a piperazine ring.

Design Strategy: Vector Analysis & Bioisosterism

When replacing a standard solvent-front group (e.g., N-methylpiperazine) with (3-Methylazetidin-3-yl)methanamine, the structural impact is threefold.

2.1 Structural Comparison

-

Piperazine: Projects the terminal nitrogen at a ~180° or 109° angle (chair conformation) but adds significant lipophilic bulk (

). -

Azetidine (3,3-disubstituted): The 4-membered ring is puckered. The 3-methyl group forces the 3-methanamine substituent into a pseudo-equatorial or axial orientation, often locking the conformation. This rigidity reduces the entropic penalty upon binding to the kinase solvent channel.

2.2 Physicochemical Forecast

The following table contrasts the properties of a hypothetical kinase inhibitor core (e.g., a pyrimidine scaffold) substituted with different solubilizing tails.

| Parameter | N-Methylpiperazine | Ethylenediamine | (3-Methylazetidin-3-yl)methanamine |

| MW Contribution | +84 Da | +44 Da | +84 Da |

| ClogP Impact | Moderate | Low | Low (Polar Surface Area efficient) |

| pKa (Terminal N) | ~9.0 | ~9.5 | ~9.2 (Modulated by 3-Me) |

| Metabolic Risk | N-Dealkylation, Ring Oxidation | High (N-acetylation, oxidative deamination) | Low (Quaternary C blocks oxidation) |

| Conformational Entropy | Medium | High (Flexible) | Low (Rigidified) |

Visualizing the Design Logic

The following diagram illustrates the structural logic of incorporating this moiety into a hinge-binding scaffold.

Figure 1: Structural logic of the (3-Methylazetidin-3-yl)methanamine moiety. The azetidine acts as a rigid connector, while the methyl group protects the ring from metabolic degradation.

Experimental Protocol: Synthetic Incorporation

This protocol details the incorporation of (3-Methylazetidin-3-yl)methanamine into a chloropyrimidine core via Nucleophilic Aromatic Substitution (

Pre-requisite:

-

Scaffold: 2,4-Dichloropyrimidine (or similar heteroaryl chloride).

-

Reagent: tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate (Commercial CAS: 1153947-96-4). Note: The primary amine is Boc-protected to ensure regioselectivity at the azetidine nitrogen.

4.1 Step 1:

Coupling

Objective: Attach the azetidine nitrogen to the heteroaromatic core.

-

Preparation: In a dry reaction vial, dissolve the Heteroaryl Chloride (1.0 equiv, e.g., 0.2 mmol) in anhydrous DMSO or NMP (Concentration ~0.1 M).

-

Addition: Add DIPEA (Diisopropylethylamine, 3.0 equiv).

-

Reagent Addition: Add tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate (1.2 equiv).

-

Reaction:

-

Standard: Heat to 85°C for 4–12 hours.

-

Microwave (Preferred): 110°C for 30–60 minutes.

-

-

Monitoring: Monitor by LC-MS for the formation of the intermediate [M+Boc].

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH) is usually required to remove unreacted amine.

4.2 Step 2: Boc-Deprotection

Objective: Reveal the primary amine for solvent interactions.

-

Dissolution: Dissolve the intermediate from Step 1 in DCM (10 volumes).

-

Acidolysis: Add TFA (Trifluoroacetic acid, 5–10 volumes) dropwise at 0°C.

-

Stirring: Allow to warm to room temperature and stir for 1–2 hours.

-

Workup (Critical for Kinase Assays):

-

Concentrate in vacuo to remove excess TFA.

-

Free Basing: Redissolve in MeOH/DCM, add MP-Carbonate resin (solid supported base) or wash with saturated

. -

Reasoning: Residual TFA salts can produce false positives in pH-sensitive kinase assays.

-

-

Final Isolation: Lyophilize to obtain the final inhibitor as a free base or HCl salt (if treated with ethereal HCl).

4.3 Synthetic Workflow Diagram

Figure 2: Synthetic workflow for incorporating the azetidine moiety.

Validation & Characterization

To ensure the moiety is functioning as intended, the following validation steps are required:

-

Selectivity Profiling:

-

Run a panel (e.g., KINOMEscan or ADP-Glo) comparing the Methyl-Azetidine analog vs. the Ethylenediamine analog.

-

Success Metric: Maintenance of potency (

) with improved selectivity (due to rigid vector avoiding off-target clashes).

-

-

Metabolic Stability Assay (Microsomal):

-

Incubate compound with Liver Microsomes (Human/Mouse) + NADPH.

-

Success Metric:

min. The 3,3-disubstitution should significantly reduce N-dealkylation rates compared to piperazine analogs.

-

-

Solubility (Kinetic):

-

Measure solubility in PBS (pH 7.4). The primary amine (

) should provide

-

References

-

Barnes-Seeman, D. (2012). The role of azetidines in drug discovery. Journal of Medicinal Chemistry.

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

-

Pettersson, M., et al. (2012). Discovery of PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR. ACS Medicinal Chemistry Letters. (Demonstrates azetidine utility in kinase inhibitors).

-

BenchChem Technical Guide. (2025). The Discovery and Ascendancy of Azetidine Compounds.

Application Note: Precision N-Alkylation of Azetidine Side Chains

Executive Summary & Strategic Rationale

Azetidines occupy a unique "Goldilocks" zone in medicinal chemistry. With a ring strain of ~25.4 kcal/mol, they offer a distinct metabolic stability profile and lowered lipophilicity (LogD) compared to their larger homologues, pyrrolidines and piperidines. However, this geometric constraint imposes significant synthetic challenges. The lone pair on the azetidine nitrogen possesses increased s-character due to bond angle strain (~90°), rendering it less nucleophilic than typical secondary amines. Furthermore, the ring is susceptible to acid-catalyzed nucleophilic ring-opening (polymerization or hydrolysis) and thermodynamic rearrangement.

This guide details three validated protocols for the N-alkylation of azetidines, prioritizing chemoselectivity and ring integrity. We move beyond generic "amine alkylation" to address the specific physicochemical requirements of the 4-membered ring.

Critical Mechanistic Considerations

Before initiating synthesis, the experimentalist must account for two competing factors governing azetidine reactivity:

-

Reduced Nucleophilicity: The C-N-C bond angle in azetidine is compressed, forcing the nitrogen lone pair into an orbital with higher s-character. This lowers the HOMO energy, making azetidine less nucleophilic than pyrrolidine. Implication: Standard SN2 reactions may require higher temperatures or more reactive electrophiles, which paradoxically increases the risk of degradation.

-

Ring Strain & Acid Sensitivity: While less reactive than aziridines, azetidines function as latent electrophiles. Protonation or Lewis acid coordination activates the ring carbons for nucleophilic attack (SN2), leading to ring-opening to acyclic amines (e.g.,

-haloamines or amino alcohols).

Decision Matrix: Method Selection

Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on substrate availability and stability.

Experimental Protocols

Method A: Direct SN2 Alkylation (Base-Mediated)

Best for: Methylation, Benzylation, or simple primary alkyl halides.

The Challenge: Over-alkylation to the quaternary azetidinium salt is a major risk. Azetidinium ions are potent alkylating agents (mustards) and represent a genotoxic impurity risk.

Protocol:

-

Solvent System: Anhydrous Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup and lower boiling point.

-

Base Selection: Use inorganic bases like Cs₂CO₃ or K₂CO₃ . Cesium effect can enhance solubility and reactivity of the azetidine. Avoid strong organolithiums which may deprotonate the

-protons and trigger ring fragmentation. -

Stoichiometry: Use a slight deficit of the alkyl halide (0.95 equiv) if the azetidine is precious, or a slight excess (1.1 equiv) if the azetidine is in excess, to minimize bis-alkylation.

Step-by-Step:

-

Dissolve azetidine salt (e.g., HCl salt) (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

-

Add Cs₂CO₃ (3.0 equiv, 3.0 mmol). Stir at RT for 15 min to ensure free-basing.

-

Cool to 0 °C. Add Alkyl Halide (1.05 equiv) dropwise.

-

Allow to warm to RT. Monitor by LCMS.[1]

-

Note: If reaction is sluggish, heat to 40-50 °C. Do not reflux vigorously as this promotes ring opening.

-

-

Workup: Filter solids. Dilute filtrate with TBME (tert-butyl methyl ether) and wash with saturated NaHCO₃. Avoid acidic washes.[1]

Method B: Reductive Amination (The "Gold Standard")

Best for: Introduction of bulky groups, secondary alkyl chains, and avoiding quaternization.

The Advantage: This method proceeds via an iminium ion intermediate. The strain of the azetidine ring does not significantly impede iminium formation, and the reduction is irreversible, preventing over-alkylation.

Protocol:

-

Reagents: Sodium Triacetoxyborohydride (STAB) or NaCNBH₃. STAB is preferred for safety (no HCN) and better control.

-

pH Control: Essential. The pH must be ~5-6 to catalyze iminium formation without opening the ring. Acetic acid (AcOH) is the standard additive.

Step-by-Step:

-

Dissolve azetidine (1.0 mmol) and Aldehyde/Ketone (1.1 equiv) in DCE (Dichloroethane) or DCM (5 mL).

-

Tip: If using the HCl salt of azetidine, add Et₃N (1.0 equiv) to free base in situ.

-

-

Add AcOH (1.0 - 2.0 equiv). Stir for 30-60 min at RT to form the hemiaminal/iminium species.

-

Add STAB (1.5 equiv) in one portion.

-

Stir at RT for 2-16 h.

-

Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 20 min to quench boron complexes.

-

Extraction: Extract with DCM. Dry over Na₂SO₄.[1]

Data Summary: Method Comparison

| Parameter | Direct SN2 | Reductive Amination |

| Primary Risk | Quaternization (Azetidinium formation) | Incomplete conversion (sterics) |

| Ring Stability | Moderate (Base dependent) | High (Mild conditions) |

| Scope | 1° Alkyl Halides | Aldehydes & Ketones |

| Yield (Typical) | 50-75% | 75-95% |

Method C: Photoredox Decarboxylative Alkylation (Advanced)

Best for: Attaching complex sp³-rich scaffolds where halides/aldehydes are unstable or unavailable.

Mechanism: Uses an Ir-photocatalyst to generate an alkyl radical from a carboxylic acid (via active ester), which is then trapped by the azetidine (often via a radical-polar crossover or Minisci-type mechanism if the azetidine is activated). Note: Direct radical addition to the azetidine nitrogen is rare; typically, this couples an azetidine-radical (from carboxylic acid) to an acceptor, OR alkylates the azetidine via a radical intermediate. Refinement: A robust modern method involves the alkylation of azetidine-2-carboxylic acids or the use of alkyl halides with azetidines under photoredox conditions to access unique substitution patterns [1, 5].

Troubleshooting & Optimization

Issue: Ring Opening (Hydrolysis)

Symptom: Appearance of polar impurities (amino alcohols) in LCMS (M+18). Root Cause: Acidic workup or high temperature in the presence of nucleophiles (water/alcohol). Fix:

-

Maintain pH > 7 during workup.

-

Use bulky organic bases (DIPEA) instead of inorganic bases if solubility is poor, to keep the reaction homogeneous and faster.

-

Diagram: Pathway of degradation.

Figure 2: Acid-catalyzed ring-opening pathway. This degradation is irreversible and thermodynamically driven by strain release.

Issue: Polymerization

Symptom: Insoluble gum formation; loss of mass balance. Root Cause: High concentration leads to intermolecular nucleophilic attack (azetidine acting as nucleophile and electrophile). Fix:

-

Dilution: Run reactions at 0.1 M or lower.

-

Slow Addition: Add the alkylating agent slowly to the azetidine solution.

Safety & Handling

-

Azetidinium Salts: If over-alkylation occurs, the resulting quaternary salts are potential alkylating agents (similar to nitrogen mustards). Treat all crude residues with caution.

-

Solvent Trap: Azetidines are often volatile. Do not evaporate to dryness under high vacuum without checking the boiling point of your specific derivative.

References

-

Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(v), 87-97.[2] Link

- Doda, K., et al. (2016). Azetidines: New synthetic strategies and application in drug discovery. Chem. Rev. (General reference for ring strain properties).

-

Stephens, D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett., 12(11), 1760–1765. Link

-

Organic Chemistry Portal. Synthesis of Azetidines. (Comprehensive list of synthetic methods). Link

-

Levterov, V., et al. (2023).[3] An Approach to Alkyl Azetidines for Medicinal Chemistry (Photochemical methods). ChemRxiv. Link

-

Jorgensen, K. A., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. Link

Sources

Application Note: Design, Synthesis, and Validation of Azetidine-Scaffold CDK9 Inhibitors

Introduction & Mechanistic Rationale

Cyclin-dependent kinase 9 (CDK9) is a master transcriptional regulator that forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex alongside Cyclin T1[1]. By phosphorylating the serine-2 (Ser2) residue of the RNA polymerase II (RNAPII) C-terminal domain, CDK9 drives the transcriptional elongation of short-lived anti-apoptotic and oncogenic proteins, such as MYC, MCL-1, and XIAP[1][2]. Consequently, selective CDK9 inhibition has emerged as a highly promising therapeutic strategy for MYC-dependent and hematological malignancies[3][4].

Historically, early-generation CDK9 inhibitors (e.g., flavopiridol, dinaciclib) suffered from poor kinase selectivity and suboptimal physicochemical properties, leading to narrow therapeutic windows and off-target toxicities[4]. To overcome these limitations, modern medicinal chemistry has pivoted toward aliphatic, strained heterocycles.

The incorporation of an azetidine ring —a four-membered nitrogen-containing heterocycle—provides several distinct advantages in drug design:

-

Enhanced Solubility and Lower Lipophilicity : Replacing planar, lipophilic phenyl rings or larger cycloalkanes (e.g., cyclopentane) with azetidine significantly improves aqueous solubility (often by 10-fold) while maintaining or lowering the partition coefficient (cLogP)[5][6].

-

Precise Exit Vectors : The strained four-membered ring restricts conformational flexibility. It acts as a rigid spacer that directs critical functional groups (like hydrogen bond donors) into optimal binding pockets—such as the Glu107 interaction site—within the CDK9 ATP-binding cleft[3][6].

-

Metabolic Stability : Azetidines often exhibit higher resistance to cytochrome P450-mediated oxidative metabolism compared to larger, more flexible rings like piperidines.

Figure 1: Mechanism of CDK9/Cyclin T1 inhibition and its downstream apoptotic effects.

Experimental Protocols

Protocol A: Chemical Synthesis of an Azetidine-Based CDK9 Inhibitor